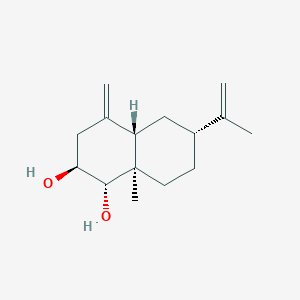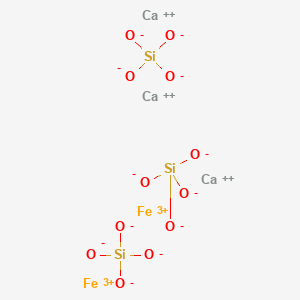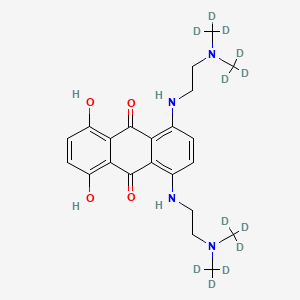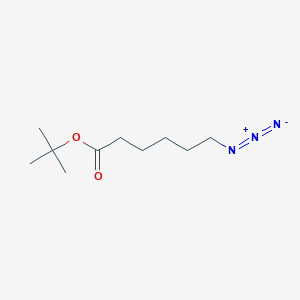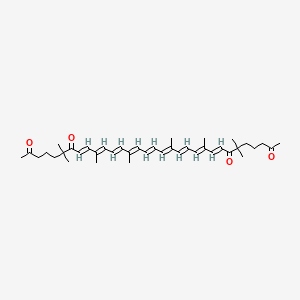
beta-Carotenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Carotenone is a naturally occurring pigment found in plants, particularly in fruits and vegetables that are brightly colored. It is classified as a carotenoid, which is a type of organic compound responsible for the vibrant red, orange, and yellow hues seen in many plants . This compound is a precursor to vitamin A, which is essential for vision, immune function, and skin health .
Métodos De Preparación
Beta-Carotenone can be prepared through various methods, including chemical synthesis and extraction from natural sources. The most popular source for this compound is orange carrot. The procedure consists of different steps such as purification, material shredding, juice pressing, protein coagulation, sedimentation, centrifugation, extraction with organic solvent, filtration, deodorization, evaporation, and crystallization . Industrial production often involves chemical synthesis, which has become more prevalent due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Beta-Carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include retinal and retinoic acid, which are biologically active forms of vitamin A .
Aplicaciones Científicas De Investigación
Beta-Carotenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid reactions and properties. In biology and medicine, this compound is studied for its antioxidant properties and its role in preventing diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . It is also used in the food industry as a natural colorant and in cosmetics for its skin-protective properties .
Mecanismo De Acción
Beta-Carotenone exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Additionally, this compound is converted into vitamin A in the body, which is essential for vision, immune function, and cellular growth . The conversion involves the enzyme beta-carotene dioxygenase, which cleaves this compound to produce retinal .
Comparación Con Compuestos Similares
Beta-Carotenone is similar to other carotenoids such as alpha-carotene, lycopene, and lutein. it is unique in its high efficiency as a precursor to vitamin A. Alpha-carotene and beta-cryptoxanthin can also be converted to vitamin A, but they are less efficient compared to this compound . Lycopene and lutein, on the other hand, do not convert to vitamin A but have other health benefits, such as reducing the risk of certain cancers and improving eye health .
Conclusion
This compound is a versatile compound with significant importance in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial use.
Propiedades
Número CAS |
20126-74-3 |
|---|---|
Fórmula molecular |
C40H56O4 |
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23,27,27-octamethyldotriaconta-8,10,12,14,16,18,20,22,24-nonaene-2,7,26,31-tetrone |
InChI |
InChI=1S/C40H56O4/c1-31(19-13-21-33(3)25-27-37(43)39(7,8)29-15-23-35(5)41)17-11-12-18-32(2)20-14-22-34(4)26-28-38(44)40(9,10)30-16-24-36(6)42/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |
Clave InChI |
UQKVQNUNGXYNOJ-JLTXGRSLSA-N |
SMILES isomérico |
CC(=O)CCCC(C(=O)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C(=O)C(CCCC(=O)C)(C)C)\C)\C)/C)/C)(C)C |
SMILES canónico |
CC(=O)CCCC(C)(C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


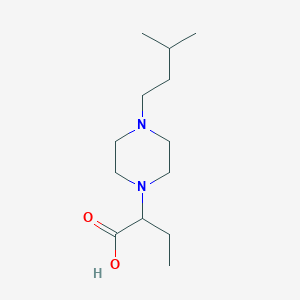
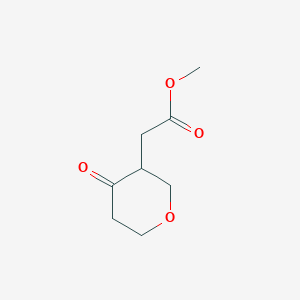
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)
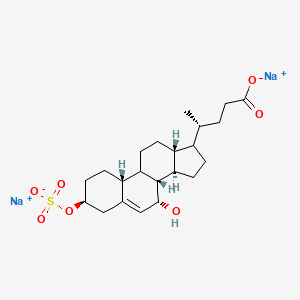

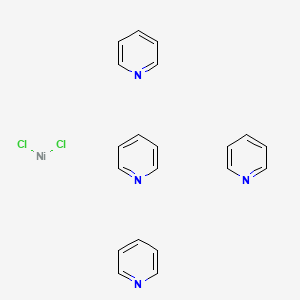
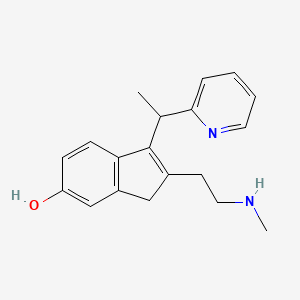
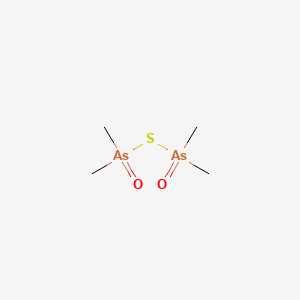

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
